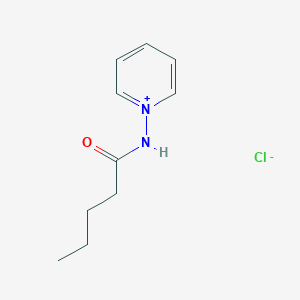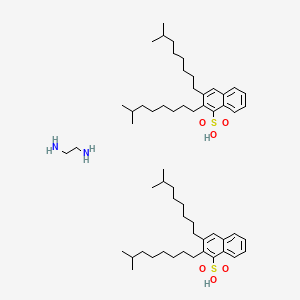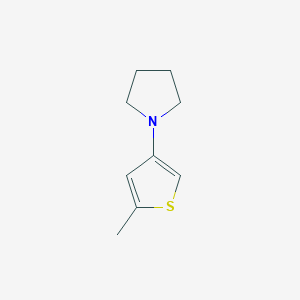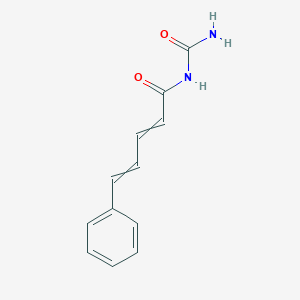
2-Ethyl-2,5-dimethyloxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2,5-dimethyloxepane is an organic compound with the molecular formula C10H20O. It is a member of the oxepane family, which are seven-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and one ethyl group attached to the oxepane ring, making it a branched structure. It is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethyloxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-2,5-dimethylhexan-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxepane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The compound is then purified through distillation or other separation techniques to obtain the desired product.
化学反应分析
Types of Reactions
2-Ethyl-2,5-dimethyloxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Ethyl-2,5-dimethyloxepane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-2,5-dimethyloxepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
相似化合物的比较
Similar Compounds
2-Ethylhexanoic acid: An organic compound with similar structural features but different functional groups.
2-Methylhexane: A branched alkane with a similar carbon skeleton.
2-Ethyl-2,5-dimethylhexane: A structurally related compound with a different ring size.
Uniqueness
2-Ethyl-2,5-dimethyloxepane is unique due to its seven-membered oxepane ring structure, which imparts distinct chemical and physical properties. Its branched configuration also influences its reactivity and interactions with other molecules, making it valuable in various applications.
属性
CAS 编号 |
62994-73-4 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
2-ethyl-2,5-dimethyloxepane |
InChI |
InChI=1S/C10H20O/c1-4-10(3)7-5-9(2)6-8-11-10/h9H,4-8H2,1-3H3 |
InChI 键 |
MAZQEZCGBLZOJI-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC(CCO1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)




![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)



![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
